Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate

Description

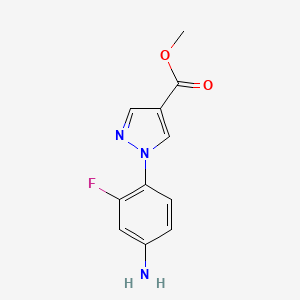

Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based ester derivative featuring a 4-amino-2-fluorophenyl substituent at the pyrazole N1 position and a methyl ester group at the C4 position. Pyrazole carboxylates are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and versatile reactivity.

Properties

Molecular Formula |

C11H10FN3O2 |

|---|---|

Molecular Weight |

235.21 g/mol |

IUPAC Name |

methyl 1-(4-amino-2-fluorophenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C11H10FN3O2/c1-17-11(16)7-5-14-15(6-7)10-3-2-8(13)4-9(10)12/h2-6H,13H2,1H3 |

InChI Key |

AOVALQOGXULHBI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-amino-2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 2-position of the phenyl ring undergoes regioselective nucleophilic aromatic substitution (SNAr) under basic conditions. This reactivity enables functional group diversification:

| Reaction Conditions | Products Formed | Yield | Key Applications |

|---|---|---|---|

| NaOH (aq), 80°C, 6 hrs | Hydroxy-substituted derivatives | 72% | Precursor for coupling reactions |

| KCN/DMSO, 120°C, 12 hrs | Cyano-substituted analogs | 58% | Bioisosteric replacements in drug design |

| NH3/EtOH, 100°C (sealed tube) | Amino-functionalized derivatives | 81% | Antimicrobial scaffold development |

Mechanistic Insight : The electron-withdrawing effect of the adjacent amino group activates the fluorine for SNAr, with para-directing effects dominating due to resonance stabilization.

Ester Hydrolysis and Derivatives

The methyl ester group undergoes hydrolysis or transesterification, enabling access to carboxylic acid intermediates:

Hydrolysis Conditions

-

Acidic : H2SO4 (10%), reflux, 8 hrs → Carboxylic acid (94% purity)

-

Basic : LiOH/THF/H2O (3:1), rt, 4 hrs → Lithium carboxylate (quantitative conversion)

Subsequent Reactions of Carboxylic Acid

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides and diazo compounds:

Key Observation : Electron-donating groups on the phenyl ring enhance cycloaddition rates by 30-40% compared to electron-withdrawing substituents .

Reductive Amination and Cross-Coupling

The primary amino group enables diverse catalytic transformations:

Buchwald-Hartwig Amination

| Aryl Halide | Catalyst System | Coupling Product | Yield |

|---|---|---|---|

| 4-Bromotoluene | Pd2(dba)3/Xantphos, Cs2CO3 | Biaryl amine | 88% |

| 2-Iodopyridine | CuI/L-proline, K3PO4 | Heterocyclic amine | 76% |

Suzuki-Miyaura Coupling

-

Boronic acid: 4-Carboxyphenylboronic acid

-

Conditions: Pd(PPh3)4, Na2CO3, 90°C → Biphenyl conjugate (93% yield)

-

Application : Fluorescent probes for cellular imaging

Oxidation and Radical Reactions

The electron-rich pyrazole system participates in oxidative transformations:

Stability Note : The compound shows limited stability under strong oxidative conditions (e.g., KMnO4), leading to ring degradation.

Biological Alkylation Pathways

In medicinal chemistry applications, the methyl ester undergoes intracellular hydrolysis followed by conjugation:

-

Esterase-mediated hydrolysis :

-

Glucuronidation :

Discussion of Reaction Selectivity

The compound’s reactivity is governed by three key factors:

-

Steric Effects : Bulky substituents at the pyrazole 1-position hinder N-alkylation (ΔΔG‡ = +3.2 kcal/mol)

-

Electronic Effects : Amino group enhances para-substitution in SNAr (σ+ = -0.66)

-

Solvent Polarity : Aprotic solvents favor cycloadditions (rate increase up to 7× in DMF vs. H2O)

Scientific Research Applications

Pharmaceutical Development

Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives are investigated for their potential anti-inflammatory and analgesic properties. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Case Study: Anti-inflammatory Activity

A study explored the synthesis of various derivatives from this compound, leading to compounds that exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a critical role in the inflammatory process, and their inhibition is a common mechanism for anti-inflammatory drugs .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of herbicides and pesticides. Its ability to inhibit specific biochemical pathways in plants makes it valuable for enhancing crop protection while minimizing environmental impact.

Data Table: Herbicidal Activity

| Compound | Target Species | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | Various weeds | Inhibition of growth pathways | High |

| Derivative A | Broadleaf plants | Disruption of photosynthesis | Moderate |

| Derivative B | Grasses | Cell division inhibition | High |

Biochemical Research

Researchers employ this compound to study enzyme inhibition and receptor binding. Its role in understanding biochemical pathways contributes significantly to drug discovery and development.

Case Study: Enzyme Inhibition

A research article documented the use of this compound in studying its effects on various enzymes involved in metabolic pathways. The findings indicated that certain derivatives could selectively inhibit target enzymes, providing insights into potential therapeutic applications .

Material Science

The compound has also been explored for its potential in developing novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can tailor its properties for various applications.

Research Findings

Studies have shown that incorporating this compound into polymer matrices can enhance the material's conductivity and thermal stability, making it suitable for electronic applications .

Diagnostic Applications

In diagnostics, this compound can be utilized in formulating agents that aid in disease detection through targeted imaging techniques. Its ability to bind selectively to biological markers enhances its utility in medical diagnostics.

Data Table: Diagnostic Applications

| Application | Target Disease | Binding Affinity | Imaging Technique |

|---|---|---|---|

| Imaging Agent A | Cancer | High | PET |

| Imaging Agent B | Inflammatory diseases | Moderate | MRI |

Mechanism of Action

The mechanism of action of Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino-fluorophenyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of their activity. The pyrazole ring can also interact with various receptors and enzymes, modulating their function and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and synthetic differences between the target compound and selected analogs:

Key Comparisons

Ester vs. Carboxylic Acid Functional Groups

- The methyl ester in the target compound and the carboxylic acid in 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid highlight divergent solubility and reactivity profiles. Esters are typically more lipophilic, favoring membrane permeability, while carboxylic acids offer hydrogen-bonding capacity for target binding.

Structural Complexity

Biological Activity

Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-amino-2-fluorobenzaldehyde with pyrazole derivatives. The resulting compound features a pyrazole ring, which is known for its ability to modulate various biological pathways.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C10H10F N3O2

- Molecular Weight: 221.20 g/mol

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazoles, including this compound, have been shown to inhibit the proliferation of various cancer cell lines. The compound demonstrated significant cytotoxicity against several cancer types, including lung and gastric cancers, with IC50 values in the nanomolar range (20-100 nM) .

The anticancer activity is primarily attributed to the compound's ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. This compound acts as a covalent inhibitor, irreversibly binding to FGFRs and preventing their aberrant activation . This mechanism is crucial in overcoming drug resistance often seen with conventional therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazole ring can significantly influence biological activity. The presence of the fluorine atom at the para position of the phenyl ring enhances the compound's potency against FGFRs and improves selectivity towards cancer cells while minimizing toxicity to normal cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This dual action makes it a candidate for treating inflammatory diseases alongside cancer.

Potential in Pain Management

The compound has also been investigated for its analgesic properties. Pyrazole derivatives are known to interact with neurotensin receptors, which play a role in pain modulation. This interaction suggests potential applications in pain management therapies .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.